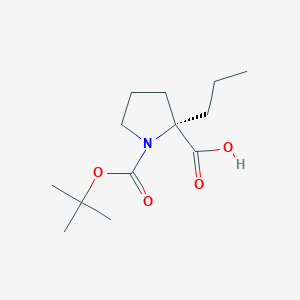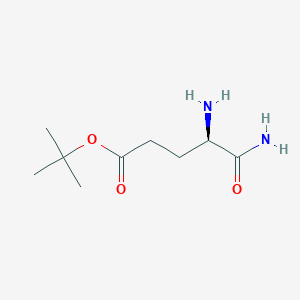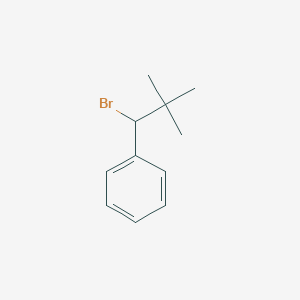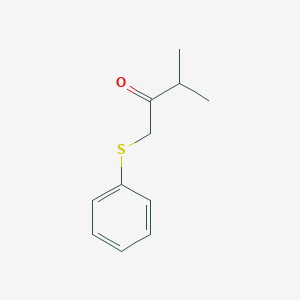
3-Methyl-1-phenylsulfanyl-butan-2-one
Vue d'ensemble
Description
3-Methyl-1-phenylsulfanyl-butan-2-one (MPB) is an organic compound with multiple potential applications in research and industry. This compound is a ketone and has a CAS Number of 71221-49-3 . It has a molecular weight of 194.3 .
Molecular Structure Analysis
The molecular formula of 3-Methyl-1-phenylsulfanyl-butan-2-one is C11H14OS . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Methyl-1-phenylsulfanyl-butan-2-one is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Inhibition of Melanin Synthesis
A noteworthy application of compounds related to 3-Methyl-1-phenylsulfanyl-butan-2-one is in the field of dermatology, specifically in skin whitening and the treatment of hyperpigmentation. A derivative, 4-(Phenylsulfanyl)butan-2-one, has been studied for its potential in inhibiting melanin synthesis. This compound has shown significant activity in suppressing melanin production and melanosome maturation both in vitro and in vivo, suggesting its usefulness in medical cosmetology. It inhibits tyrosinase activity, a key enzyme in the melanin synthesis pathway, more effectively than well-known agents such as arbutin. This makes it a promising candidate for the development of skin whitening products and treatments for disorders related to hyperpigmentation. The compound demonstrates low cytotoxicity on melanoma cells and other normal human cells, highlighting its safety profile alongside its efficacy (Wu et al., 2015).
Synthesis of Organic Compounds
Another important application of 3-Methyl-1-phenylsulfanyl-butan-2-one derivatives is in organic synthesis. The compound and its related derivatives serve as building blocks for the preparation of various natural products. For example, diastereoselective addition of methylmetal reagents to 2-methylaldehydes, including derivatives of 3-Methyl-1-phenylsulfanyl-butan-2-one, has been explored for the synthesis of compounds with high diastereomeric purity. These compounds are valuable for their potential applications in natural product synthesis, offering a pathway to create diverse and complex organic molecules (Larsson & Högberg, 2001).
Chemical Synthesis and Reactions
The reactivity of 3-Methyl-1-phenylsulfanyl-butan-2-one derivatives under various conditions has been a subject of study in chemical research, providing insights into their potential applications in synthetic chemistry. Research has explored their behavior in reactions such as chalcogenation, showcasing the versatility of these compounds in generating diverse chemical structures. Such studies contribute to the broader understanding of the reactivity patterns of sulfanyl-containing compounds, which is crucial for their application in synthesizing novel materials and chemicals (Levanova et al., 2018).
Propriétés
IUPAC Name |
3-methyl-1-phenylsulfanylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAUOCRPISRSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338805 | |
| Record name | 3-Methyl-1-phenylsulfanyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylsulfanyl-butan-2-one | |
CAS RN |
71221-49-3 | |
| Record name | 3-Methyl-1-phenylsulfanyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

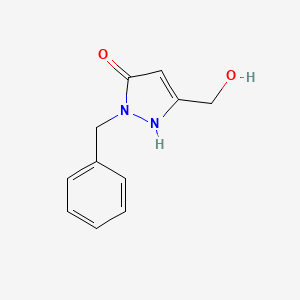
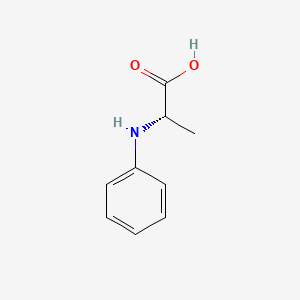
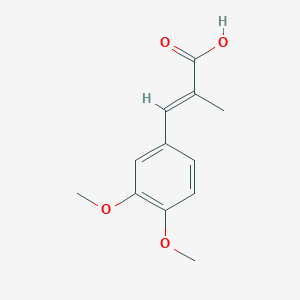
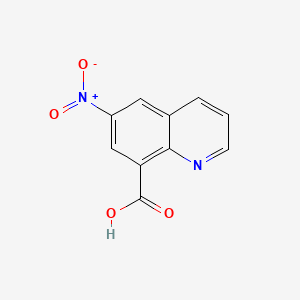
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3056344.png)
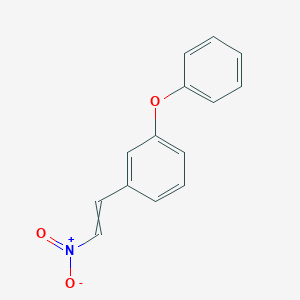
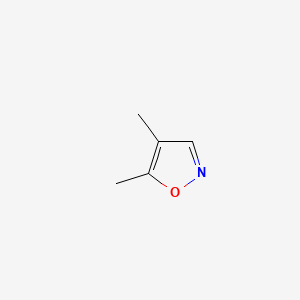
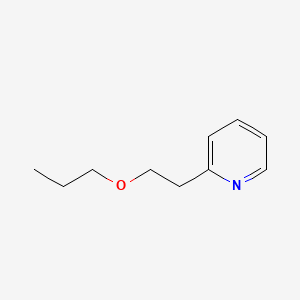
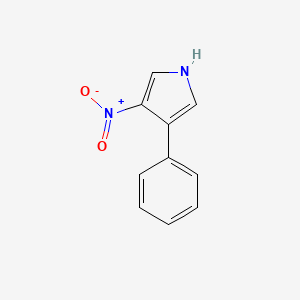
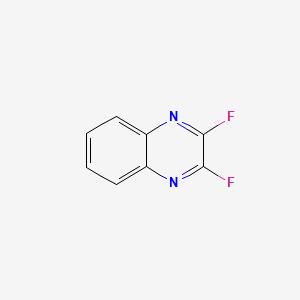
![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)
